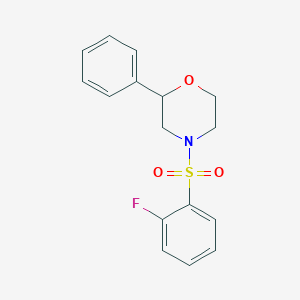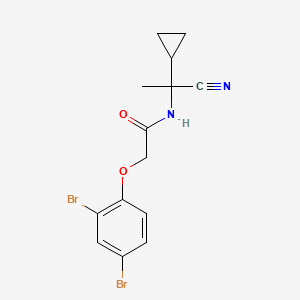
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide, also known as PPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. PPCC belongs to the class of amide compounds and is a potent inhibitor of the protein, phosphatase and tensin homolog (PTEN).
作用机制
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide functions as an inhibitor of PTEN by binding to the active site of the protein. This binding prevents the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a lipid signaling molecule that is involved in cell growth and survival. The inhibition of PTEN by N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide results in the accumulation of PIP3, which activates the downstream signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of PTEN by N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been shown to have several biochemical and physiological effects. N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been shown to promote the growth inhibition of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been shown to enhance the survival of neurons and protect against the toxic effects of beta-amyloid, a protein that is involved in the development of Alzheimer's disease.
实验室实验的优点和局限性
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has several advantages for use in lab experiments. It is a highly specific inhibitor of PTEN and has been shown to have low toxicity in vitro. However, N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has some limitations in lab experiments. Its solubility is limited in aqueous solutions, which can hinder its delivery to cells. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the research on N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide. One potential area of research is the development of more potent and selective inhibitors of PTEN. Additionally, the use of N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide in combination with other therapeutic agents may enhance its effectiveness in the treatment of cancer and neurodegenerative diseases. Finally, the development of novel delivery methods for N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide may improve its solubility and increase its effectiveness as a therapeutic agent.
合成方法
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide involves the reaction between 2,4-dibromophenol and N-(1-cyano-1-cyclopropylethyl)acetamide in the presence of a base catalyst. The reaction proceeds through an intermediate compound and yields N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide as the final product.
科学研究应用
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been extensively studied for its potential applications in the treatment of cancer. PTEN is a tumor suppressor protein that is often inactivated in various types of cancer. N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been shown to inhibit PTEN and thus promote the growth inhibition of cancer cells. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2N2O2/c1-14(8-17,9-2-3-9)18-13(19)7-20-12-5-4-10(15)6-11(12)16/h4-6,9H,2-3,7H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUBYLLVJLWIHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC2=C(C=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2395321.png)
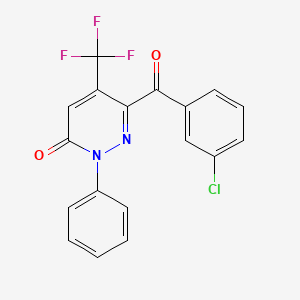

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2395324.png)
![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)

![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2395329.png)
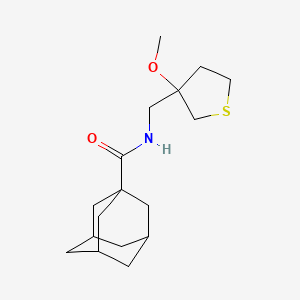
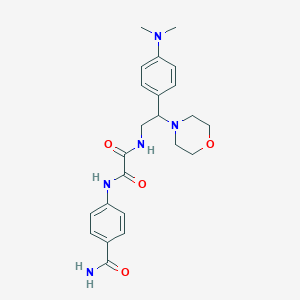
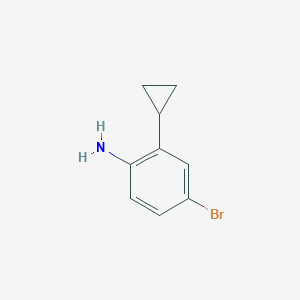
![N-(4-methoxybenzyl)-6-[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2395335.png)
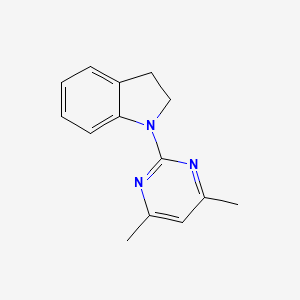
![N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2395338.png)
